molecular formula C8H7BrN2O B115936 5-Bromo-6-methoxy-1H-indazole CAS No. 152626-78-3

5-Bromo-6-methoxy-1H-indazole

Cat. No. B115936
M. Wt: 227.06 g/mol
InChI Key: WTPPKDNNECOBGC-UHFFFAOYSA-N
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Description

“5-Bromo-6-methoxy-1H-indazole” is a chemical compound with the empirical formula C8H7BrN2O . It has a molecular weight of 227.06 and its CAS number is 152626-78-3 .


Synthesis Analysis

The synthesis of indazoles, including “5-Bromo-6-methoxy-1H-indazole”, has been a topic of research in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “5-Bromo-6-methoxy-1H-indazole” consists of a bromine atom and a methoxy group attached to an indazole ring . The indazole ring is a bicyclic compound consisting of two nitrogen atoms and a benzene ring .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Scientific Research Applications

Therapeutic Potentials

Indazole derivatives have shown significant promise in various therapeutic areas due to their structural diversity and biological activities. These compounds are not naturally abundant but have been synthesized to explore their potential in treating numerous conditions, including cancer, inflammation, and neurodegenerative diseases. The indazole scaffold is a cornerstone in pharmacology, forming the basis of many compounds with potential therapeutic value. Derivatives of indazoles have been reported to possess anticancer and anti-inflammatory activities and have found applications in disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018). Furthermore, the chemistry and biology of indoles and indazoles have been extensively studied, revealing their potential as antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic activity, and antipsychotic drugs (Ali, Dar, Pradhan, & Farooqui, 2013).

Applications in Drug Synthesis and Environmental Remediation

Indazole derivatives have also been explored in the synthesis of pharmaceuticals and the remediation of environmental pollutants. For example, novel synthesis methods for pharmaceutical impurities have been studied, indicating the role of indazole derivatives in improving pharmaceutical formulations and addressing impurities in drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019). In the field of environmental science, the role of indazole derivatives as redox mediators in the treatment of organic pollutants using oxidoreductive enzymes highlights their potential in enhancing the efficiency of degradation processes for recalcitrant compounds (Husain & Husain, 2007).

Safety And Hazards

When handling “5-Bromo-6-methoxy-1H-indazole”, personal protective equipment and face protection should be worn . Contact with skin and eyes should be avoided, and dust formation should be prevented . The compound should only be used under a chemical fume hood, and inhalation or ingestion should be avoided .

Future Directions

Future research could focus on further exploring the medicinal applications of “5-Bromo-6-methoxy-1H-indazole” and related compounds, particularly their anticancer, antiangiogenic, and antioxidant activities . Additionally, more detailed studies on the physical and chemical properties of these compounds could be beneficial.

properties

IUPAC Name

5-bromo-6-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPPKDNNECOBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NNC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570923
Record name 5-Bromo-6-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methoxy-1H-indazole

CAS RN

152626-78-3
Record name 5-Bromo-6-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152626-78-3
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